1-(Methoxymethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene
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Overview
Description
1-(Methoxymethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a methoxymethyl group and a 2,4,4-trimethylpentan-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the alkylation of a benzene derivative with appropriate alkylating agents. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxymethyl group can be introduced through a subsequent reaction with methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the benzene ring.
Scientific Research Applications
1-(Methoxymethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl and 2,4,4-trimethylpentan-2-yl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methoxymethyl)-4-(tert-butyl)benzene
- 1-(Methoxymethyl)-4-(isopropyl)benzene
- 1-(Methoxymethyl)-4-(neopentyl)benzene
Uniqueness
1-(Methoxymethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene is unique due to the presence of the 2,4,4-trimethylpentan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can affect its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
87103-12-6 |
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Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C16H26O/c1-15(2,3)12-16(4,5)14-9-7-13(8-10-14)11-17-6/h7-10H,11-12H2,1-6H3 |
InChI Key |
XRUOGYATRQQQLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)COC |
Origin of Product |
United States |
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